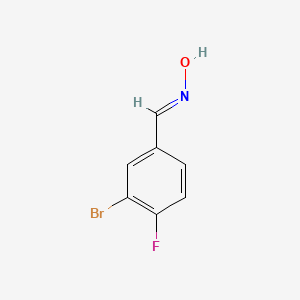

3-Bromo-4-fluorobenzaldoxime

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c8-6-3-5(4-10-11)1-2-7(6)9/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCUJFUCTMJVTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=NO)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378374 | |

| Record name | N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202865-63-2 | |

| Record name | 3-Bromo-4-fluorobenzaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Structural Characterization of 3-Bromo-4-fluorobenzaldoxime

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and scientific rationale for the complete structural characterization of 3-Bromo-4-fluorobenzaldoxime, a halogenated aromatic oxime of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are designed to not only present robust analytical protocols but also to instill a deep understanding of the causality behind the experimental choices, ensuring a self-validating and scientifically rigorous approach to characterization.

Introduction: The Significance of 3-Bromo-4-fluorobenzaldoxime

3-Bromo-4-fluorobenzaldoxime is a derivative of 3-bromo-4-fluorobenzaldehyde, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4][5] The introduction of the oxime functionality imparts unique chemical properties, including the potential for E/Z isomerism and diverse reactivity, making it a valuable synthon for the creation of novel molecular architectures.[6] A thorough structural elucidation is paramount to understanding its reactivity, confirming its identity, and ensuring its purity for any downstream applications.

This guide will systematically detail the synthesis and subsequent characterization of 3-Bromo-4-fluorobenzaldoxime using a multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction.

Synthesis of 3-Bromo-4-fluorobenzaldoxime

The synthesis of 3-Bromo-4-fluorobenzaldoxime is typically achieved through the condensation reaction of 3-bromo-4-fluorobenzaldehyde with hydroxylamine. This well-established method for oxime formation is both efficient and reliable.[7]

Experimental Protocol: Synthesis of 3-Bromo-4-fluorobenzaldoxime

-

Dissolution: Dissolve 3-bromo-4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol.

-

Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1-1.2 eq) to the solution, followed by a base (e.g., sodium acetate, sodium carbonate, or pyridine) (1.1-1.5 eq) to neutralize the HCl and liberate the free hydroxylamine.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.

Caption: Workflow for the synthesis of 3-Bromo-4-fluorobenzaldoxime.

Spectroscopic Characterization

A multi-spectroscopic approach is essential for the unambiguous structural elucidation of 3-Bromo-4-fluorobenzaldoxime. Each technique provides complementary information, leading to a comprehensive and self-validating characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural characterization for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[8] For 3-Bromo-4-fluorobenzaldoxime, both ¹H and ¹³C NMR are critical.

Rationale: ¹H NMR provides information on the number of different types of protons, their relative numbers, their electronic environment, and the connectivity between neighboring protons.

Predicted ¹H NMR Spectrum (in CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 - 11.0 | s (broad) | 1H | N-OH | The acidic proton of the oxime hydroxyl group is typically a broad singlet and its chemical shift is concentration and solvent dependent. |

| ~8.15 | s | 1H | CH =N | The imine proton is a singlet and is deshielded due to the electronegativity of the nitrogen atom. |

| ~7.80 | dd | 1H | Ar-H | This aromatic proton is ortho to the bromine atom and will appear as a doublet of doublets due to coupling with the neighboring aromatic proton and the fluorine atom. |

| ~7.55 | ddd | 1H | Ar-H | This aromatic proton is meta to both the bromine and the oxime group and will show coupling to the two adjacent aromatic protons and the fluorine atom. |

| ~7.15 | t | 1H | Ar-H | This aromatic proton is ortho to the fluorine atom and will appear as a triplet due to coupling with the adjacent aromatic proton and the fluorine atom. |

Rationale: ¹³C NMR spectroscopy provides information about the number of unique carbon environments in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 (d, ¹JCF ≈ 250 Hz) | C -F | The carbon directly attached to the highly electronegative fluorine atom will be significantly downfield and will show a large one-bond coupling constant. |

| ~148 | C H=N | The imine carbon is deshielded due to the double bond and the electronegativity of the nitrogen atom. |

| ~135 | Ar-C | Aromatic carbon atom. |

| ~132 | Ar-C | Aromatic carbon atom. |

| ~125 (d, ²JCF ≈ 20 Hz) | Ar-C | Aromatic carbon ortho to the fluorine will show a two-bond coupling. |

| ~120 | C -Br | The carbon attached to the bromine atom will be shielded relative to other substituted aromatic carbons. |

| ~116 (d, ²JCF ≈ 20 Hz) | Ar-C | Aromatic carbon ortho to the fluorine will show a two-bond coupling. |

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern offers valuable clues about the molecule's structure.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z corresponding to the molecular weight of 3-Bromo-4-fluorobenzaldoxime (C₇H₅BrFNO). The presence of bromine will be indicated by an M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Key Fragmentation Patterns:

-

Loss of -OH (M-17): Fragmentation of the N-OH bond to lose a hydroxyl radical.

-

Loss of -NO (M-30): Cleavage of the C=N bond.

-

Loss of Br (M-79/81): Cleavage of the C-Br bond.

-

Formation of the Tropylium Ion: Aromatic compounds often rearrange to the stable tropylium cation (C₇H₇⁺) at m/z 91, although this may be less prominent due to the presence of heteroatoms and halogens.

-

Caption: Predicted major fragmentation pathways for 3-Bromo-4-fluorobenzaldoxime in mass spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Expected Characteristic FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3100 (broad) | O-H stretch | Oxime (-N-OH) |

| ~1640 | C=N stretch | Oxime (C=N-OH) |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250 | C-F stretch | Aryl-F |

| ~1050 | N-O stretch | Oxime |

| ~680 | C-Br stretch | Aryl-Br |

Single-Crystal X-ray Diffraction

Rationale: When a suitable single crystal can be obtained, X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. For 3-Bromo-4-fluorobenzaldoxime, this technique can definitively determine the E or Z configuration of the oxime.

Insights from a Closely Related Structure (4-Bromobenzaldehyde oxime):

A published crystal structure of (E)-4-bromobenzaldehyde oxime reveals key structural features that can be extrapolated to 3-Bromo-4-fluorobenzaldoxime.[7] In the solid state, oximes often form hydrogen-bonded dimers through the oxime functionalities (O-H···N). The aromatic rings are typically planar, and the oxime group may be slightly twisted out of the plane of the ring. The C=N bond length is consistent with a double bond, and the N-O bond length is characteristic of a single bond. The presence of the bromine and fluorine atoms in 3-Bromo-4-fluorobenzaldoxime will influence the crystal packing through potential halogen bonding and other non-covalent interactions.

Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₅BrFNO | Calculated |

| Molecular Weight | 218.02 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | General knowledge of similar compounds |

| Melting Point | Not reported, but expected to be a defined melting point | - |

| Solubility | Likely soluble in common organic solvents (e.g., DMSO, CDCl₃, acetone) | General knowledge of similar compounds |

Conclusion

The structural characterization of 3-Bromo-4-fluorobenzaldoxime requires a synergistic application of modern analytical techniques. By combining the detailed connectivity and stereochemical information from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, the functional group identification from FTIR spectroscopy, and potentially the definitive 3D structure from X-ray crystallography, a complete and unambiguous structural assignment can be achieved. The protocols and expected data presented in this guide provide a robust framework for researchers to confidently synthesize and characterize this and other related novel chemical entities.

References

-

Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental 13C and 1H NMR spectra of benzil dioxime. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 3-bromo-4-fluorobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectral assignments of halogenated transformation products of pharmaceuticals and related environmental contaminants. Retrieved from [Link]

- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

PubChem. (n.d.). 3-Bromo-4-fluorobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Retrieved from [Link]

-

ACS Publications. (n.d.). Structural Chemistry of Oximes. Retrieved from [Link]

-

PubMed. (n.d.). Hydroxy- or methoxy-substituted benzaldoximes and benzaldehyde-O-alkyloximes as tyrosinase inhibitors. Retrieved from [Link]

Sources

- 1. 3-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 3. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. Hydroxy- or methoxy-substituted benzaldoximes and benzaldehyde-O-alkyloximes as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 3-Bromo-4-fluorobenzaldoxime in Organic Solvents

Abstract

Solubility is a critical physicochemical parameter that dictates the viability of a compound in drug development, chemical synthesis, and formulation science. This guide provides a comprehensive framework for understanding and determining the solubility of 3-Bromo-4-fluorobenzaldoxime, a halogenated aromatic oxime of interest in medicinal chemistry and materials science. While specific experimental data for this compound is not widely published, this paper establishes a robust theoretical and practical foundation for its characterization. We delve into the molecular structure's influence on solubility, present a detailed protocol for experimental determination using the gold-standard isothermal shake-flask method, and provide a validated HPLC-UV method for quantification. This document serves as a complete technical manual for researchers embarking on the characterization of this and structurally related compounds.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a gatekeeper property that influences bioavailability, processability, and formulation possibilities. Poor solubility can lead to unpredictable results in biological assays, hinder purification processes, and create significant challenges in developing a viable drug product. 3-Bromo-4-fluorobenzaldoxime, a derivative of 3-bromo-4-fluorobenzaldehyde[1], possesses a unique combination of functional groups that make its interaction with various solvents complex and intriguing. Understanding its solubility profile across a spectrum of organic solvents is paramount for its effective application.

This guide will:

-

Analyze the molecular structure of 3-Bromo-4-fluorobenzaldoxime to predict its solubility behavior.

-

Provide a theoretical framework for solubility based on intermolecular forces and established principles.

-

Detail a rigorous, step-by-step experimental protocol for the accurate determination of equilibrium solubility.

-

Present a hypothetical but scientifically sound data set to illustrate expected outcomes.

-

Offer guidance on data interpretation and application.

Molecular and Theoretical Analysis

Structural Features of 3-Bromo-4-fluorobenzaldoxime

To predict the solubility of 3-Bromo-4-fluorobenzaldoxime, we must first analyze its structure:

-

Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents through π-π stacking and van der Waals forces.

-

Halogen Substituents (Br, F): The bromine and fluorine atoms increase the molecule's molecular weight and polarizability. While fluorine can participate in weak hydrogen bonding, the overall effect of halogens on an aromatic ring is an increase in lipophilicity.

-

Oxime Group (-CH=NOH): This is the most influential functional group for determining polarity. The hydroxyl (-OH) group can act as a hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor. This functional group imparts a significant degree of polarity to the molecule.

The molecule thus presents a dualistic nature: a large, nonpolar aromatic core and a highly polar, hydrogen-bonding oxime group. This suggests that its solubility will be highly dependent on the solvent's ability to interact favorably with both regions.

The Principle of "Like Dissolves Like"

The fundamental principle governing solubility is "like dissolves like".[2] This means that substances with similar intermolecular forces are likely to be soluble in one another.[2][3] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.[4]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. They will likely be poor solvents for 3-Bromo-4-fluorobenzaldoxime because they cannot effectively solvate the polar oxime group.

-

Polar Aprotic Solvents (e.g., Acetone, THF, DMSO): These solvents have significant dipole moments but do not donate hydrogen bonds. They can act as hydrogen bond acceptors for the oxime's -OH group and interact via dipole-dipole forces. These are predicted to be effective solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. They can interact strongly with the oxime group. However, the nonpolar aromatic ring may limit solubility compared to smaller, more polar solutes.

Hansen Solubility Parameters (HSP)

A more quantitative approach is the Hansen Solubility Parameters (HSP) theory, which deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5][6] The principle states that substances with similar HSP values are likely to be miscible.[7] Determining the HSP of 3-Bromo-4-fluorobenzaldoxime would involve testing its solubility in a range of characterized solvents to define a "solubility sphere." Solvents whose HSP values fall within this sphere are predicted to be good solvents.

Experimental Determination of Equilibrium Solubility

To obtain reliable, quantitative data, a rigorous experimental protocol is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the OECD.[8][9]

Overall Experimental Workflow

The process involves equilibrating an excess of the solid compound with the solvent of choice at a constant temperature, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Isothermal Shake-Flask Method

This protocol is adapted from established guidelines.[10][11][12]

1. Materials and Equipment:

-

3-Bromo-4-fluorobenzaldoxime (solid, >98% purity)

-

HPLC-grade organic solvents (e.g., Hexane, Toluene, Dichloromethane, Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethyl Sulfoxide (DMSO), Methanol, Ethanol)

-

2 mL glass vials with screw caps

-

Analytical balance

-

Shaking incubator capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C)

-

Centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

-

Volumetric flasks and pipettes

-

Validated HPLC-UV system

2. Procedure:

-

Preparation: Add an excess amount of solid 3-Bromo-4-fluorobenzaldoxime to a 2 mL glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is required (e.g., ~10-20 mg).

-

Solvent Addition: Add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vials. Place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.[10][13] Preliminary experiments should be run to confirm the time required to reach equilibrium (i.e., when solubility values do not change between two consecutive time points, such as 24h and 48h).

-

Separation: After equilibration, remove the vials and allow them to stand briefly. To separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm PTFE syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute the filtered sample with the mobile phase used for HPLC analysis to bring the concentration within the range of the calibration curve.

-

Quantification: Analyze the diluted sample using the validated HPLC-UV method described below.

Analytical Method: Reverse-Phase HPLC-UV

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an ideal technique for quantifying hydrophobic small molecules.[14][15][16] It separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.[14][17]

-

Instrumentation: HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (Solvent A) and acetonitrile or methanol (Solvent B) is typically effective.[18]

-

Example Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution of 3-Bromo-4-fluorobenzaldoxime (likely around 254 nm or 280 nm).

-

Calibration: Prepare a series of standard solutions of the compound in the mobile phase across a relevant concentration range (e.g., 1 to 200 µg/mL). Generate a calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (r²) > 0.999.

Illustrative Data and Interpretation

The following table presents hypothetical, yet scientifically plausible, solubility data for 3-Bromo-4-fluorobenzaldoxime at 25 °C. This data reflects the predictions made from the molecular structure analysis.

Table 1: Hypothetical Solubility of 3-Bromo-4-fluorobenzaldoxime at 25 °C

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |

| Nonpolar | n-Hexane | 1.9 | < 0.1 | < 0.0005 | Very Sparingly Soluble |

| Toluene | 2.4 | 5.2 | 0.026 | Sparingly Soluble | |

| Polar Aprotic | Dichloromethane | 9.1 | 45.8 | 0.225 | Soluble |

| Ethyl Acetate | 6.0 | 81.2 | 0.400 | Freely Soluble | |

| Acetone | 21.0 | 153.3 | 0.755 | Freely Soluble | |

| Tetrahydrofuran (THF) | 7.6 | > 200 | > 0.985 | Very Soluble | |

| Dimethyl Sulfoxide (DMSO) | 47.0 | > 200 | > 0.985 | Very Soluble | |

| Polar Protic | Methanol | 33.0 | 60.9 | 0.300 | Soluble |

| Ethanol | 24.6 | 35.5 | 0.175 | Soluble |

Note: Molecular Weight of 3-Bromo-4-fluorobenzaldoxime is assumed to be ~218.03 g/mol based on the structure derived from 3-bromo-4-fluorobenzaldehyde.[19]

Interpretation of Results

Caption: Solute-Solvent Interaction Logic Diagram.

As predicted, the highest solubility is observed in strong polar aprotic solvents like THF and DMSO. These solvents are excellent hydrogen bond acceptors and have strong dipole moments, allowing them to effectively solvate both the polar oxime group and the polarizable aromatic ring. Polar protic solvents like methanol show good solubility but may be slightly less effective due to the energy cost of disrupting their own extensive hydrogen-bonding network. Nonpolar solvents are, as expected, poor solvents due to their inability to interact favorably with the polar oxime functional group.

Conclusion and Applications

This guide has established a comprehensive methodology for predicting, determining, and interpreting the solubility of 3-Bromo-4-fluorobenzaldoxime in organic solvents. The combination of a dual-natured molecular structure—a nonpolar aromatic core and a polar oxime group—results in a solubility profile that strongly favors polar aprotic solvents.

The protocols and insights provided herein are directly applicable for:

-

Process Chemists: Selecting appropriate solvents for reaction, extraction, and crystallization to optimize yield and purity.

-

Formulation Scientists: Identifying suitable solvent systems for creating stable solutions for pre-clinical testing or formulation development.

-

Medicinal Chemists: Understanding how structural modifications will impact solubility, a key factor in drug design and lead optimization.

By applying the rigorous experimental and analytical methods detailed in this whitepaper, researchers can generate high-quality, reliable solubility data, accelerating their research and development efforts.

References

-

Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. (2021). National Center for Biotechnology Information. [Link]

-

Annex 4 - Protocol to conduct equilibrium solubility experiments. (n.d.). World Health Organization (WHO). [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]

-

Guidance for Notifying and Testing New Substances: Polymers. (n.d.). Government of Canada. [Link]

-

Venzmer, J. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. TEGEWA. [Link]

-

OECD 105 - Water Solubility. (n.d.). Situ Biosciences. [Link]

-

3-Bromo-4-fluorobenzaldehyde. (n.d.). PubChem. [Link]

-

HSP Basics. (n.d.). Hansen Solubility Parameters. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. (n.d.). Dissolution Technologies. [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters. Purdue University. [Link]

-

Solubility testing in accordance with the OECD 105. (n.d.). FILAB. [Link]

- Synthetic method of 3-bromo-4-fluorobenzaldehyde. (2019).

-

14 Principles of Reversed Phase HPLC. (2021). YouTube. [https://www.youtube.com/watch?v=14 Principles of Reversed Phase HPLC]([Link] Principles of Reversed Phase HPLC)

-

Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. [Link]

-

Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc.. [Link]

-

Introduction to the Hansen Solubility Parameters. (2019). YouTube. [Link]

-

Solubility. (n.d.). Open Oregon Educational Resources. [Link]

-

Chemical Properties of 3-Bromo-4-fluorobenzotrifluoride. (n.d.). Cheméo. [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Prof Steven Abbott. [Link]

-

Intermolecular Forces - Hydrogen Bonding, Dipole Dipole Interactions. (2018). YouTube. [Link]

-

Reverse Phase HPLC Basics for LC/MS. (2001). IonSource. [Link]

-

Hansen Solubility Parameters — Biological Materials. (n.d.). ResearchGate. [Link]

-

Solubility of Organic Compounds. (n.d.). Chemistry Steps. [Link]

-

3-Bromo-4-hydroxybenzaldehyde. (n.d.). PubChem. [Link]

-

Chapter 13 notes. (n.d.). University of North Florida. [Link]

-

Shaffer, C. (2023). Reversed-Phase Chromatography: An Overview. AZoLifeSciences. [Link]

-

Effect of Intermolecular Forces on Solubility. (n.d.). Maricopa Open Digital Press. [Link]

Sources

- 1. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 2. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. web.colby.edu [web.colby.edu]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 6. kinampark.com [kinampark.com]

- 7. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 8. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. who.int [who.int]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. enamine.net [enamine.net]

- 14. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 15. chromtech.com [chromtech.com]

- 16. azolifesciences.com [azolifesciences.com]

- 17. ionsource.com [ionsource.com]

- 18. youtube.com [youtube.com]

- 19. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability and Degradation of 3-Bromo-4-fluorobenzaldoxime: An In-Depth Technical Guide

Executive Summary

3-Bromo-4-fluorobenzaldoxime is a critical synthetic intermediate, primarily utilized in the genesis of isoxazole-based kinase inhibitors, agrochemical antifungals, and complex heterocycles.[1][2] While often transient in process chemistry, its isolation requires rigorous stability management.[1][2]

This guide addresses the compound's susceptibility to acid-catalyzed hydrolysis (reversion to aldehyde), Beckmann rearrangement (conversion to amide), and geometric isomerization (

Part 1: Physicochemical Profile & Critical Quality Attributes (CQAs)

The stability of the oxime is intrinsically linked to its precursor, 3-Bromo-4-fluorobenzaldehyde (CAS 77771-02-9).[1][2] Understanding the equilibrium between these two states is the foundation of shelf-life extension.

| Property | Specification / Characteristic | Impact on Stability |

| Chemical Structure | 3-Br-4-F- | Halogens increase acidity of the oxime proton ( |

| Physical State | Crystalline Solid (White to Off-White) | High surface area increases oxidative susceptibility.[1][2] |

| Melting Point | Estimated: 95–115 °C (Derivative dependent) | Thermal stress near MP triggers Beckmann rearrangement.[1][2] |

| Solubility | Soluble in MeOH, DMSO, EtOAc; Poor in Water | Hydrolysis rate accelerates in aqueous-organic mixtures.[1][2] |

| Isomerism | Exists as |

Part 2: Degradation Pathways (Mechanistic Deep Dive)

Acid-Catalyzed Hydrolysis (Reversion)

The most common degradation pathway is the reversion to the parent aldehyde. The electron-withdrawing fluorine atom at the para position increases the electrophilicity of the imine carbon, making it highly susceptible to nucleophilic attack by water under acidic conditions.

-

Mechanism: Protonation of the oxime nitrogen

Nucleophilic attack by water -

Critical Control: Maintain pH > 5 during workup. Avoid prolonged exposure to aqueous mineral acids.[1][2]

Beckmann Rearrangement

Under thermal stress or in the presence of Lewis acids (e.g.,

-

Mechanism: Protonation/activation of the hydroxyl group

Migration of the aryl group to nitrogen (concerted with water loss) -

Risk Factor: This is an exothermic event.[1][2][3][4] In DSC studies, benzaldoximes often show sharp exotherms above 120°C.[1][2]

Photochemical Isomerization

Benzaldoximes exist primarily as the thermodynamically stable

Oxidative Dehydrogenation

In the presence of radical initiators or peroxides, the oxime can be oxidized to the corresponding nitrile oxide , a highly reactive species that dimerizes to furoxans.

Visualization: Degradation Pathway Topology[1][2]

Figure 1: Mechanistic topology of 3-Bromo-4-fluorobenzaldoxime degradation. Red paths indicate hydrolytic failure; Yellow paths indicate thermal/catalytic failure.[1][2]

Part 3: Stability-Indicating Analytical Methods[1][2]

To validate the integrity of the oxime, generic purity assays are insufficient. You must use a method capable of resolving the parent aldehyde and the amide impurity.

HPLC Protocol (Self-Validating)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses silanol activity but must be run fast to prevent on-column hydrolysis).[1][2]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV @ 254 nm (Aryl absorption) and 220 nm (Amide bond absorption).[1][2]

-

System Suitability Criteria: Resolution (

) > 2.0 between Oxime and Aldehyde peaks.[1][2]

Note: If the Aldehyde peak area increases over sequential injections of the same sample vial, your diluent is too acidic. Buffer the diluent to pH 6.0 using Ammonium Acetate.[1][2]

Part 4: Handling & Storage Protocols[2][5]

The following workflow ensures maximum stability during storage and handling.

Storage Workflow

Figure 2: Optimal storage workflow to mitigate hydrolysis (Drying), photo-degradation (Amber/Argon), and thermal rearrangement (Cold Storage).[1][2]

Specific Handling Instructions

-

Moisture Exclusion: The combination of moisture and trace acid (from glassware surfaces) triggers autocatalytic hydrolysis.[1][2] Always store over desiccant (Silica Gel or

).[1][2] -

Inert Atmosphere: While not strictly air-sensitive, storing under Argon prevents oxidative yellowing (formation of azo/azoxy dimers).[1][2]

-

Thermal Limits: Do not heat above 60°C during drying. Use vacuum drying at ambient temperature to remove solvents.[1][2]

Part 5: Experimental Protocols

Forced Degradation Study (Stress Testing)

Perform this study to validate your analytical method and understand the molecule's limits.[1][2]

1. Acid Stress (Hydrolysis Simulation)

-

Preparation: Dissolve 10 mg Oxime in 5 mL Acetonitrile. Add 1 mL 0.1 N HCl.

-

Condition: Stir at Room Temperature for 4 hours.

-

Expected Result: Appearance of 3-Bromo-4-fluorobenzaldehyde (RT shift).[1][2]

-

Action: If degradation > 10% in 1 hour, the compound is "Acid Labile."

2. Base Stress

-

Preparation: Dissolve 10 mg Oxime in 5 mL Acetonitrile. Add 1 mL 0.1 N NaOH.

-

Condition: Stir at Room Temperature for 4 hours.

-

Expected Result: Oximes are generally stable to base, but strong base may induce elimination to the Nitrile (3-Bromo-4-fluorobenzonitrile).[1][2]

3. Oxidative Stress [2]

-

Preparation: Add 0.1 mL 30%

to the Acetonitrile solution. -

Condition: 60°C for 1 hour.

-

Expected Result: Complex mixture (Nitrile oxides, carboxylic acids).[1][2]

4. Thermal Stress (Solid State) [1][2]

-

Preparation: Place 50 mg solid in a sealed vial.

-

Condition: Heat at 80°C for 24 hours.

-

Expected Result: Check for Amide formation (Beckmann product) via HPLC.

References

-

ChemicalBook. (2025).[1][2] 3-Bromo-4-fluorobenzaldehyde (CAS 77771-02-9) Properties and Stability Data.[1][2][5][6][7]Link[1][2]

-

Master Organic Chemistry. (2019). Beckmann Rearrangement: Mechanism and Applications.[1][2][8]Link

-

National Institutes of Health (NIH). (2025).[1][2] PubChem Compound Summary: 3-Bromo-4-fluorobenzaldehyde.[1][2][7]Link[1][2]

-

Royal Society of Chemistry. (2020).[1][2] General Acid Catalysed Hydrolysis of Benzaldoximes.[1][2]Link[1][2]

-

Organic Chemistry Portal. (2024).[1][2] Beckmann Rearrangement.[1][2][8]Link

Sources

- 1. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 3. ebatco.com [ebatco.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. innospk.com [innospk.com]

- 7. 3-Bromo-4-fluorobenzaldehyde | 77771-02-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

Technical Guide: Strategic Applications of 3-Bromo-4-fluorobenzaldoxime in Medicinal Chemistry

[1]

Part 1: Executive Summary & Strategic Utility

3-Bromo-4-fluorobenzaldoxime represents a high-value "linchpin" intermediate in modern drug discovery.[1] Unlike simple reagents, this molecule possesses a trifecta of strategic functionalities: a masked nitrile/dipole (the oxime), a cross-coupling handle (the aryl bromide), and a metabolic modulator (the aryl fluoride).[1]

For the medicinal chemist, this compound is not merely a substrate but a divergent point for library generation. It allows for the rapid assembly of 3,5-disubstituted isoxazoles (privileged scaffolds in kinase inhibitors and antibiotics) while retaining a handle for late-stage diversification via palladium-catalyzed cross-couplings.[1]

Chemical Profile

| Property | Specification |

| IUPAC Name | (E/Z)-3-Bromo-4-fluorobenzaldehyde oxime |

| Molecular Formula | C₇H₅BrFNO |

| Molecular Weight | 217.02 g/mol |

| Key Functionalities | Aryl Bromide (Leaving Group), Aryl Fluoride (Bioisostere), Aldoxime (Dipole Precursor) |

| Electronic Character | Electron-deficient aromatic ring (due to -F and -C=NOH); susceptible to nucleophilic aromatic substitution (SNAr) at the 4-position under forcing conditions.[1] |

Part 2: Critical Applications in Drug Design

The Isoxazole Gateway (Kinase & Antibacterial Scaffolds)

The primary application of 3-bromo-4-fluorobenzaldoxime is its conversion into a nitrile oxide dipole.[1] This transient species undergoes [3+2] cycloaddition with alkynes or alkenes to form isoxazoles and isoxazolines.[1]

-

Mechanism: The oxime is chlorinated (using NCS) to the hydroximoyl chloride, then dehydrohalogenated (using Et₃N) to generate the nitrile oxide in situ.

-

Medicinal Relevance: This pathway is critical for synthesizing mimics of penicillin (isoxazolyl penicillins) and Type II kinase inhibitors where the isoxazole ring functions as a rigid linker that occupies the ATP-binding pocket.[1]

Late-Stage Diversification (The "Bromine Handle")

The 3-position bromine atom is chemically orthogonal to the oxime functionality.[1] This allows researchers to perform Suzuki-Miyaura or Buchwald-Hartwig couplings after the isoxazole ring has been constructed.[1]

-

Strategy: Construct the heterocycle first to avoid catalyst poisoning by the free oxime, then utilize the aryl bromide to attach solubilizing tails or affinity elements.

Fluorine-Directed ADME Optimization

The 4-position fluorine is not just a bystander; it blocks metabolic hydroxylation at the para-position (a common clearance pathway for phenyl rings).[1] Additionally, the strong C-F bond alters the pKa of neighboring groups, potentially improving the oral bioavailability of the final drug candidate.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Bromo-4-fluorobenzaldoxime

A robust, self-validating protocol for gram-scale preparation.[1]

Reagents: 3-Bromo-4-fluorobenzaldehyde (1.0 equiv), Hydroxylamine hydrochloride (1.2 equiv), Sodium Acetate (1.5 equiv), Ethanol/Water (3:1).[1]

-

Dissolution: Dissolve 3-bromo-4-fluorobenzaldehyde (e.g., 5.0 g) in ethanol (30 mL) at room temperature.

-

Buffering: Prepare a solution of hydroxylamine hydrochloride and sodium acetate in water (10 mL).

-

Addition: Add the aqueous buffer to the aldehyde solution dropwise over 10 minutes. Checkpoint: The solution should remain clear initially, then become cloudy as the oxime precipitates.

-

Reaction: Stir at ambient temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexanes); the aldehyde spot (Rf ~0.[1]7) should disappear, replaced by the oxime (Rf ~0.4).[1]

-

Workup: Concentrate the ethanol under reduced pressure. Add ice-cold water (50 mL) to the residue.[1] Filter the white solid precipitate.[1]

-

Purification: Recrystallize from minimal hot ethanol/water if necessary.

Protocol B: [3+2] Cycloaddition to 3-(3-bromo-4-fluorophenyl)isoxazole

The "Click" reaction for scaffold assembly.[1]

Reagents: 3-Bromo-4-fluorobenzaldoxime (1.0 equiv), N-Chlorosuccinimide (NCS, 1.1 equiv), Terminal Alkyne (1.2 equiv), Triethylamine (Et₃N, 1.2 equiv), DMF.[1]

-

Chlorination: Dissolve the oxime in DMF (0.5 M). Add NCS portion-wise at 0°C. Stir for 1 hour to form the hydroximoyl chloride. Safety Note: Do not isolate the hydroximoyl chloride; it is a skin irritant.

-

Cycloaddition: Add the terminal alkyne to the reaction mixture.

-

Dipole Generation: Add Et₃N dropwise over 30 minutes. The slow addition is crucial to prevent dimerization of the nitrile oxide (furoxan formation).

-

Completion: Stir at room temperature for 12 hours.

-

Workup: Dilute with water, extract with EtOAc, and wash with brine (3x) to remove DMF.[1] Purify via silica gel chromatography.

Part 4: Visualizing the Divergent Pathway

The following diagram illustrates the central role of 3-bromo-4-fluorobenzaldoxime as a divergent intermediate, capable of accessing three distinct chemical spaces: Nitriles (via dehydration), Isoxazoles (via cycloaddition), and Biaryls (via coupling).[1]

Caption: Divergent synthesis map showing the transformation of the oxime into three distinct pharmacophore classes.

References

-

Ciufolini, M. A., et al. (2009).[1][4] "Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents." Organic Letters, 11(7), 1539–1542.[1] Link

-

Mendelsohn, B. A., & Lee, S. (2009).[1][4] "General protocols for the synthesis of isoxazoles via nitrile oxide cycloadditions." Organic Chemistry Portal. Link

-

National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 173604, 3-Bromo-4-fluorobenzaldehyde."[1] PubChem. Link

-

Vapourtec Ltd. (2011).[5] "Nitrile Oxide 1,3-Dipolar Cycloaddition by Dehydration of Nitromethane Derivatives Under Continuous Flow Conditions." ResearchGate.[1][5] Link

Sources

- 1. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]

- 3. 3-Bromo-4-fluorobenzaldehyde | 77771-02-9 [chemicalbook.com]

- 4. Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

Synthesis and Characterization of 3-Bromo-4-fluorobenzaldehyde Oxime: An Application Note and Protocol

Introduction

Substituted benzaldehyde oximes are pivotal intermediates in the synthesis of a wide array of biologically active molecules and functional materials. Their versatile chemistry allows for their use as precursors to amides, nitriles, and various heterocyclic scaffolds.[1] In particular, halogenated benzaldehyde oximes are of significant interest in medicinal chemistry due to the profound impact of halogens on the pharmacokinetic and pharmacodynamic properties of drug candidates. The presence of bromine and fluorine atoms in the 3-bromo-4-fluorobenzaldehyde oxime scaffold can enhance metabolic stability, binding affinity, and membrane permeability of parent molecules. This application note provides a comprehensive guide to the synthesis, characterization, and handling of 3-bromo-4-fluorobenzaldehyde oxime, tailored for researchers in organic synthesis, drug discovery, and materials science.

Physicochemical Properties of Reactants

A thorough understanding of the starting materials is fundamental to a successful and safe synthesis. The key physicochemical properties of the starting aldehyde are summarized below.

| Property | 3-Bromo-4-fluorobenzaldehyde | Hydroxylamine Hydrochloride | Sodium Acetate |

| Molecular Formula | C₇H₄BrFO | NH₂OH·HCl | C₂H₃NaO₂ |

| Molecular Weight | 203.01 g/mol [2] | 69.49 g/mol | 82.03 g/mol |

| Appearance | White to off-white crystalline solid[3] | White crystalline solid | White crystalline powder |

| Melting Point | 31-33 °C[3] | 155-157 °C (decomposes) | 324 °C |

| CAS Number | 77771-02-9[2][3] | 5470-11-1 | 127-09-3 |

Safety and Handling: 3-Bromo-4-fluorobenzaldehyde is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Reaction Mechanism and Scientific Rationale

The oximation of an aldehyde is a classic condensation reaction. The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent dehydration to yield the corresponding aldoxime.

The reaction is typically carried out in a protic solvent, such as a mixture of ethanol and water, to facilitate the dissolution of the reactants. A weak base, most commonly sodium acetate, is employed to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride. This in-situ generation of free hydroxylamine is crucial for the reaction to proceed efficiently. Maintaining a slightly acidic to neutral pH is optimal for the reaction; highly acidic conditions would protonate the hydroxylamine, reducing its nucleophilicity, while highly basic conditions would inhibit the necessary protonation of the hydroxyl group in the intermediate for its elimination as water.

Caption: Generalized mechanism of acid-catalyzed oxime formation.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of aromatic aldoximes.

Materials:

-

3-Bromo-4-fluorobenzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Sodium acetate (2.5 eq)

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Beaker

-

Büchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing chamber

-

UV lamp

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-fluorobenzaldehyde (1.0 eq) in a minimal amount of ethanol.

-

Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.5 eq) in a 1:1 mixture of ethanol and water.

-

Reaction: Add the hydroxylamine hydrochloride/sodium acetate solution to the stirred solution of the aldehyde at room temperature.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The disappearance of the aldehyde spot and the appearance of a new, typically more polar, product spot indicates the progression of the reaction.

-

Work-up: Upon completion of the reaction (as determined by TLC, typically within 2-4 hours), pour the reaction mixture into a beaker containing cold deionized water. This will cause the oxime product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with copious amounts of cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Drying: Dry the purified product under vacuum to a constant weight.

Spectroscopic Characterization

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons will appear in the range of δ 7.0-8.5 ppm. The oxime proton (-NOH) is expected as a singlet around δ 11.0-12.0 ppm, and the aldehydic proton of the oxime (CH=N) as a singlet around δ 8.0-8.5 ppm. The fluorine atom will cause splitting of adjacent proton signals (J-coupling). |

| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-160 ppm. The carbon of the oxime group (C=N) should appear around δ 145-155 ppm. Carbon signals will exhibit splitting due to coupling with the fluorine atom. |

| IR Spectroscopy | A broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹. A C=N stretching vibration should be observed around 1640-1690 cm⁻¹, and the N-O stretch is typically found in the 930-960 cm⁻¹ region. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 3-bromo-4-fluorobenzaldehyde oxime (C₇H₅BrFNO, MW: 218.03 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in M⁺ and M+2 peaks of nearly equal intensity. |

Applications in Drug Development and Chemical Biology

Halogenated aromatic compounds are a cornerstone of modern medicinal chemistry. The introduction of bromine and fluorine atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Oximes and their derivatives have been investigated for a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The 3-bromo-4-fluorobenzaldehyde oxime scaffold represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. For instance, substituted benzaldehyde oximes have been explored as plant growth regulators.[6] The unique electronic properties conferred by the bromine and fluorine substituents make this oxime an attractive building block for creating libraries of compounds for high-throughput screening in drug discovery campaigns.

Workflow and Logic Diagram

The following diagram illustrates the overall workflow from starting materials to the final, characterized product.

Caption: Experimental workflow for the synthesis of 3-bromo-4-fluorobenzaldehyde oxime.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-bromo-4-fluorobenzaldehyde oxime. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedure, researchers can reliably synthesize this valuable chemical intermediate. The provided spectroscopic information, though predictive, offers a solid basis for the characterization and verification of the final product. The potential applications of this halogenated oxime in medicinal chemistry and other fields underscore the importance of robust and well-documented synthetic methodologies.

References

-

SINOPHARM CHEM REAGENT. (2019). Synthesis method of 3-bromo-4-fluorobenzaldehyde. Eureka | Patsnap. Retrieved from [Link]

- Google Patents. (2019). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

PubChem. (n.d.). 3-Bromo-4-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (1993). Benzaldehyde O-Alkyloximes as New Plant Growth Regulators. National Library of Medicine. Retrieved from [Link]

- Google Patents. (1983). US4383949A - Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals.

-

Royal Society of Chemistry. (2012). Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzaldehyde oxime. National Center for Biotechnology Information. Retrieved from [Link]

-

Archives of Pharmacy. (2023). ANTIMICROBIAL POTENTIAL OF BENZALDOXIMES: SYNTHESIS, BIOLOGICAL ACTIVITY AND IN SILICO STUDY. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes - Supporting Information. Retrieved from [Link]

-

Spectrabase. (n.d.). 3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-溴-4-氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. rsc.org [rsc.org]

- 6. Benzaldehyde O-Alkyloximes as New Plant Growth Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 3-Bromo-4-fluorobenzaldoxime in the Synthesis of Advanced Heterocyclic Scaffolds

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged motifs in a vast array of biologically active molecules and functional materials. 3-Bromo-4-fluorobenzaldoxime emerges as a particularly strategic starting material, offering a unique combination of reactive handles that can be selectively addressed to construct a diverse range of complex heterocyclic architectures. The presence of the bromine atom provides a versatile site for transition-metal-catalyzed cross-coupling reactions, while the aldoxime functionality is a precursor to potent 1,3-dipoles for cycloaddition reactions. Furthermore, the electron-withdrawing nature of the fluorine and bromine substituents significantly influences the reactivity of the aromatic ring, opening avenues for various nucleophilic substitution and cyclization pathways. This guide provides an in-depth exploration of the synthetic utility of 3-bromo-4-fluorobenzaldoxime, complete with detailed application notes and validated protocols for the synthesis of key heterocyclic systems.

PART 1: Synthesis of 3-Bromo-4-fluorobenzaldoxime

The journey into the heterocyclic chemistry of 3-bromo-4-fluorobenzaldoxime begins with its efficient preparation from commercially available 3-bromo-4-fluorobenzaldehyde. The conversion of an aldehyde to its corresponding aldoxime is a robust and high-yielding transformation.

Protocol 1: Synthesis of 3-Bromo-4-fluorobenzaldoxime

This protocol details the straightforward synthesis of 3-bromo-4-fluorobenzaldoxime from its corresponding aldehyde.

Materials:

-

3-Bromo-4-fluorobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or Pyridine

-

Ethanol

-

Water

-

Mortar and Pestle (for solid-state method) or Round-bottom flask with reflux condenser (for solution-phase method)

Procedure (Solid-State Grinding Method - An Efficient and Green Approach):

-

In a mortar, combine 3-bromo-4-fluorobenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium carbonate (1.2 eq).

-

Grind the mixture gently with a pestle at room temperature for 5-10 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, add water to the mixture and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-bromo-4-fluorobenzaldoxime as a solid. This method is often high-yielding and minimizes solvent waste.

Procedure (Solution-Phase Method):

-

To a solution of 3-bromo-4-fluorobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask, add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.2 eq) in water.

-

The reaction mixture is stirred at room temperature or gently heated to reflux (typically 50-60 °C) for 1-3 hours, with reaction progress monitored by TLC.

-

After completion, the ethanol is removed under reduced pressure.

-

The resulting aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.

PART 2: Application in [3+2] Cycloaddition Reactions - The Gateway to Isoxazoles

The aldoxime functionality of 3-bromo-4-fluorobenzaldoxime is a latent 1,3-dipole. Upon in situ oxidation, it generates a nitrile oxide, a highly reactive intermediate that readily participates in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to furnish isoxazoles and isoxazolines, respectively.[1][2]

The Causality Behind the Choice: Mechanistic Insights

The 1,3-dipolar cycloaddition is a concerted pericyclic reaction. The regioselectivity of the cycloaddition between the nitrile oxide and an unsymmetrical alkyne is governed by both electronic and steric factors. The electron-withdrawing bromo and fluoro substituents on the phenyl ring influence the frontier molecular orbitals (FMOs) of the nitrile oxide, which in turn dictates the preferred orientation of addition with the alkyne's FMOs.[3]

Caption: Workflow for Isoxazole Synthesis.

Protocol 2: Synthesis of 3-(3-Bromo-4-fluorophenyl)-5-substituted-isoxazoles

This protocol describes a one-pot synthesis of isoxazoles from 3-bromo-4-fluorobenzaldoxime and a terminal alkyne.

Materials:

-

3-Bromo-4-fluorobenzaldoxime

-

Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)

-

N-Chlorosuccinimide (NCS) or [Bis(trifluoroacetoxy)iodo]benzene (PIFA)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-4-fluorobenzaldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of NCS (1.1 eq) in DCM to the reaction mixture.

-

After the addition of NCS, add triethylamine (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-(3-bromo-4-fluorophenyl)-5-substituted-isoxazole.

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 3-(3-Bromo-4-fluorophenyl)-5-phenylisoxazole | 75-85 |

| 2 | Propargyl alcohol | (3-(3-Bromo-4-fluorophenyl)isoxazol-5-yl)methanol | 60-70 |

| 3 | 1-Hexyne | 3-(3-Bromo-4-fluorophenyl)-5-butylisoxazole | 70-80 |

Note: The choice of oxidant and base can influence the reaction rate and yield. PIFA is a powerful oxidant that can be used for less reactive systems.

PART 3: Palladium-Catalyzed Cross-Coupling Reactions - A Gateway to Fused and Substituted Heterocycles

The bromine atom on the 3-bromo-4-fluorobenzaldoxime scaffold is a prime site for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of more complex and diverse heterocyclic systems. These reactions include the Sonogashira coupling, Buchwald-Hartwig amination, and the intramolecular Heck reaction.[4][5]

A. Sonogashira Coupling Followed by Intramolecular Cyclization: Synthesis of Isoxazolo[4,3-c]quinolines

A powerful strategy involves an initial Sonogashira coupling of 3-bromo-4-fluorobenzaldoxime with a terminal alkyne bearing a nucleophilic group, followed by an intramolecular cyclization to construct fused heterocyclic systems.

Caption: Sonogashira Coupling and Cyclization Cascade.

Protocol 3: Synthesis of 3-Substituted-isoxazolo[4,3-c]quinolines

This protocol outlines a two-step, one-pot procedure for the synthesis of isoxazolo[4,3-c]quinolines.

Materials:

-

3-Bromo-4-fluorobenzaldoxime

-

2-Ethynylaniline

-

Pd(PPh₃)₂Cl₂

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

Procedure:

-

To a solution of 3-bromo-4-fluorobenzaldoxime (1.0 eq) and 2-ethynylaniline (1.2 eq) in a mixture of DMF and Et₃N (3:1), add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

-

Heat the reaction mixture to 80 °C under an inert atmosphere for 4-6 hours (Sonogashira coupling). Monitor by TLC.

-

After completion of the first step, add K₂CO₃ (2.0 eq) to the reaction mixture.

-

Increase the temperature to 120 °C and stir for an additional 12-18 hours to facilitate the intramolecular cyclization.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the isoxazolo[4,3-c]quinoline.

B. Buchwald-Hartwig Amination: Synthesis of N-Aryl Heterocycles

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the bromo-substituted ring and a nitrogen-containing heterocycle, leading to valuable biaryl-like structures.[6]

Protocol 4: Synthesis of 3-(1H-Pyrazol-1-yl)-4-fluorobenzaldoxime

This protocol describes the coupling of 3-bromo-4-fluorobenzaldoxime with pyrazole.

Materials:

-

3-Bromo-4-fluorobenzaldoxime

-

Pyrazole

-

Pd₂(dba)₃

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Toluene or 1,4-Dioxane

Procedure:

-

In a Schlenk tube, combine 3-bromo-4-fluorobenzaldoxime (1.0 eq), pyrazole (1.5 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous toluene.

-

Heat the reaction mixture to 100-110 °C for 18-24 hours.

-

Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product.

C. Intramolecular Heck Reaction: A Route to Fused Ring Systems

For this application, the oxime functionality of 3-bromo-4-fluorobenzaldoxime would first need to be elaborated with a tether containing a terminal alkene. The subsequent intramolecular Heck reaction would then facilitate the formation of a new ring.

PART 4: Synthesis of Pyrazoles - A Multi-step Approach

While not a direct conversion, 3-bromo-4-fluorobenzaldoxime can serve as a precursor for the synthesis of pyrazoles. A plausible route involves the initial conversion of the aldoxime to an α,β-unsaturated aldehyde, which can then undergo a classical pyrazole synthesis with hydrazine.

Caption: Multi-step Pathway to Pyrazole Synthesis.

Conclusion and Future Outlook

3-Bromo-4-fluorobenzaldoxime stands as a testament to the power of strategic molecular design in synthetic chemistry. Its unique combination of a versatile bromine handle for cross-coupling and an oxime functionality for cycloadditions and other transformations provides access to a rich diversity of heterocyclic scaffolds. The protocols and application notes presented herein offer a robust starting point for researchers and drug development professionals to explore the vast potential of this valuable building block. Future investigations will undoubtedly uncover even more innovative applications, further solidifying the importance of substituted benzaldoximes in the synthesis of next-generation pharmaceuticals and advanced materials.

References

-

Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved February 4, 2026, from [Link]

-

Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). Retrieved February 4, 2026, from [Link]

-

3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

-

Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 4, 2026, from [Link]

-

1,3-dipolar cycloaddition reactions - YouTube. (2020, February 8). Retrieved February 4, 2026, from [Link]

-

Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes | Request PDF. (n.d.). Retrieved February 4, 2026, from [Link]

-

Isoxazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 4, 2026, from [Link]

-

Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) - Sciforum. (n.d.). Retrieved February 4, 2026, from [Link]

-

Simultaneously Electrogenerated Cycloaddition Partners for Regiospecific Inverse-Electron-Demand Diels−Alder Reactions: A Route for Polyfunctionalized 1,4-Benzoxazine Derivatives - Sci-Hub. (n.d.). Retrieved February 4, 2026, from [Link]

-

Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

-

1,3-Dipolar cycloaddition reaction between benzaldehyde (1) and... - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). Retrieved February 4, 2026, from [Link]

-

Theoretical Study on the Dipole Cycloaddition Reaction of Benzaldoxime with Propinol. (n.d.). Retrieved February 4, 2026, from [Link]

-

Sonogashira coupling followed by cyclization to form 2-substituted benzofurans and indoles - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

Intramolecular Heck Reaction of Unactivated Alkyl Halides - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2023, April 3). Retrieved February 4, 2026, from [Link]

-

Intramolecular Heck reaction - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]

-

Synthesis of substituted pyrazoles and... | Download Scientific Diagram. (n.d.). Retrieved February 4, 2026, from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 4, 2026, from [Link]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 4, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sciforum.net [sciforum.net]

- 3. Theoretical Study on the Dipole Cycloaddition Reaction of Benzaldoxime with Propinol [sioc-journal.cn]

- 4. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. youtube.com [youtube.com]

Protocol for the Purification of 3-Bromo-4-fluorobenzaldoxime: A Guide to Achieving High-Purity Synthesis Intermediates

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Bromo-4-fluorobenzaldoxime is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and complications in subsequent synthetic steps. This application note provides a detailed protocol for the purification of 3-Bromo-4-fluorobenzaldoxime, emphasizing the rationale behind each step to ensure researchers can achieve a final product of high purity and integrity. The protocol covers the synthesis of the crude product, primary purification via recrystallization, and secondary purification using column chromatography, along with methods for characterization.

Introduction: The Importance of Purity in Synthesis

Halogenated benzaldoximes are versatile building blocks in medicinal chemistry and materials science. 3-Bromo-4-fluorobenzaldoxime, in particular, possesses three key functional sites: the oxime, the bromine atom, and the fluorine atom, making it a valuable precursor for creating complex molecular architectures. The oxime group, with its nucleophilic properties, is a gateway to synthesizing nitrogen-containing heterocycles, amides, and nitriles[1][2].

The efficacy and safety of a final active pharmaceutical ingredient (API) or agrochemical are directly linked to the purity of its intermediates. This protocol is designed to be a self-validating system, providing checkpoints and characterization methods to ensure the desired purity is achieved before proceeding to the next stage of a multi-step synthesis.

Overview of the Synthesis and Purification Workflow

The overall process begins with the synthesis of the crude oxime from its corresponding aldehyde, followed by a multi-step purification process. The choice of purification method is dictated by the nature of the impurities and the desired final purity.

Caption: Workflow for the synthesis and purification of 3-Bromo-4-fluorobenzaldoxime.

Synthesis of Crude 3-Bromo-4-fluorobenzaldoxime

Before purification, the crude oxime must be synthesized. This is typically achieved through a condensation reaction between 3-Bromo-4-fluorobenzaldehyde and hydroxylamine hydrochloride. The base is crucial for liberating the free hydroxylamine from its hydrochloride salt.

Materials:

-

3-Bromo-4-fluorobenzaldehyde[3]

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Deionized water

Protocol:

-

In a round-bottom flask, dissolve 1.0 equivalent of 3-Bromo-4-fluorobenzaldehyde in ethanol.

-

In a separate beaker, dissolve 1.1 to 1.5 equivalents of hydroxylamine hydrochloride in a minimal amount of water.

-

Add the hydroxylamine hydrochloride solution to the aldehyde solution with stirring.

-

Slowly add 1.5 to 2.0 equivalents of a base (e.g., sodium carbonate) portion-wise to the reaction mixture. The addition of a base is critical to neutralize the HCl and free the hydroxylamine nucleophile.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The disappearance of the aldehyde spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

-

Once the reaction is complete, the crude product is ready for work-up and purification.

Detailed Purification Protocol

Step 1: Aqueous Work-up and Extraction

Rationale: The initial work-up aims to remove the inorganic salts (e.g., NaCl) and excess hydroxylamine. An organic solvent is used to extract the desired oxime from the aqueous reaction mixture.

Protocol:

-

Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the ethanol.

-

Pour the remaining mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with a suitable organic solvent such as ethyl acetate or dichloromethane. The choice of solvent is based on the polarity of the oxime, which should be readily soluble in these solvents.

-

Combine the organic layers and wash with brine (a saturated aqueous solution of NaCl) to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude solid 3-Bromo-4-fluorobenzaldoxime.

Step 2: Primary Purification by Recrystallization

Rationale: Recrystallization is an effective technique for removing impurities that have different solubility profiles from the desired compound. The principle is to dissolve the crude product in a minimal amount of a hot solvent and then allow it to cool slowly, promoting the formation of pure crystals while impurities remain in the solution.

Protocol:

-

Select an appropriate solvent system. A common choice for compounds of moderate polarity is a mixture of a polar and a non-polar solvent, such as ethanol/water or ethyl acetate/hexanes.

-

Place the crude solid in an Erlenmeyer flask and add a small amount of the more soluble solvent (e.g., ethanol or ethyl acetate).

-

Heat the mixture gently on a hot plate while stirring until the solid dissolves completely.

-

Slowly add the less soluble solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy (the point of saturation).

-

Add a few more drops of the hot, more soluble solvent until the solution becomes clear again.

-

Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

-

For maximum crystal recovery, place the flask in an ice bath for 30-60 minutes.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the crystals in a vacuum oven.

Step 3: Secondary Purification by Column Chromatography

Rationale: If recrystallization does not yield a product of sufficient purity, column chromatography is employed. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while being eluted by a mobile phase.

Protocol:

-

Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

-

Sample Preparation: Dissolve a small amount of the recrystallized product in a minimal volume of the mobile phase or a slightly more polar solvent.

-

Loading the Column: Carefully load the sample onto the top of the silica gel bed.

-

Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing to 10-20%).

-

Fraction Collection: Collect the eluent in a series of fractions and monitor the composition of each fraction using TLC.

-

Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the highly purified 3-Bromo-4-fluorobenzaldoxime.

Characterization and Quality Control

To validate the success of the purification, the final product must be characterized to confirm its identity and purity.

| Parameter | Method | Expected Result/Rationale |

| Purity Check | Thin-Layer Chromatography (TLC) | A single spot should be observed, indicating the absence of major impurities. |

| Melting Point | Melting Point Apparatus | A sharp melting point range (typically within 1-2 °C) indicates high purity. |